エナラプリラート-d5 ナトリウム塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

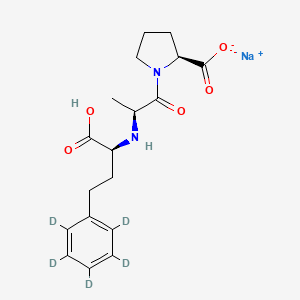

MK-422 D5 ナトリウム塩は、エナラプリラート-d5 ナトリウム塩としても知られており、エナラプリラートの重水素標識体です。エナラプリラートはアンジオテンシン変換酵素阻害剤であり、高血圧症や心不全の治療によく用いられます。 MK-422 D5 ナトリウム塩における重水素標識は、その安定性を高め、より正確な薬物動態研究を可能にします .

科学的研究の応用

MK-422 D5 ナトリウム塩は、次のような幅広い科学研究用途を持っています。

化学: 同位体標識や反応機構に関する研究に使用されます。

生物学: 酵素阻害や代謝経路に関する研究で用いられています。

医学: 薬物代謝や分布を理解するための薬物動態研究で使用されます。

作用機序

MK-422 D5 ナトリウム塩は、アンジオテンシン変換酵素を阻害することで効果を発揮します。この阻害により、強力な血管収縮剤であるアンジオテンシンIからアンジオテンシンIIへの変換が阻止されます。その結果、この化合物は血圧を下げ、心臓の負担を軽減するのに役立ちます。 分子標的は、アンジオテンシン変換酵素や血圧調節に関与する関連経路などがあります .

生化学分析

Biochemical Properties

Enalaprilat D5 Sodium Salt interacts with key biomolecules in the body. It is an angiotensin-converting enzyme (ACE) inhibitor . ACE is responsible for converting angiotensin I into angiotensin II . By inhibiting ACE, Enalaprilat D5 Sodium Salt prevents this conversion, thereby influencing biochemical reactions within the body .

Cellular Effects

Enalaprilat D5 Sodium Salt has significant effects on various types of cells and cellular processes. As an ACE inhibitor, it plays a crucial role in regulating blood pressure and fluid balance . By preventing the conversion of angiotensin I to angiotensin II, it reduces vasoconstriction and sodium reabsorption in the proximal tubule of the kidney . This leads to reduced blood pressure and blood fluid volume .

Molecular Mechanism

The molecular mechanism of action of Enalaprilat D5 Sodium Salt involves its binding interactions with ACE and its inhibition of this enzyme . This prevents the conversion of angiotensin I into angiotensin II, a potent vasoconstrictor . This results in vasodilation and a decrease in blood pressure .

Temporal Effects in Laboratory Settings

The effects of Enalaprilat D5 Sodium Salt can change over time in laboratory settings. For instance, bolus IV enalaprilat resulted in a substantial reduction in systolic blood pressure without adverse effect

Metabolic Pathways

Enalaprilat D5 Sodium Salt is involved in the renin-angiotensin-aldosterone system . It interacts with ACE, a key enzyme in this pathway . By inhibiting ACE, it prevents the conversion of angiotensin I into angiotensin II, thereby influencing the metabolic flux of this pathway .

準備方法

合成経路と反応条件

MK-422 D5 ナトリウム塩の合成には、エナラプリラートの重水素標識が含まれます反応条件には、多くの場合、目的の同位体置換を実現するために、重水素化試薬や溶媒を用いることが含まれます .

工業的製造方法

MK-422 D5 ナトリウム塩の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の純度と一貫性を確保するための厳しい品質管理対策が含まれています。 この化合物は一般的に固体形で製造され、安定性を維持するために制御された条件下で保管されます .

化学反応の分析

反応の種類

MK-422 D5 ナトリウム塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、酸化誘導体の形成につながる可能性があります。

還元: 還元反応により、この化合物を還元型に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によって酸化誘導体が生成される可能性があり、還元によって化合物の還元型が生成される可能性があります .

類似化合物との比較

類似化合物

エナラプリラート: MK-422 D5 ナトリウム塩の非重水素化形態。

リシノプリル: 同様の作用機序を持つ別のアンジオテンシン変換酵素阻害剤。

ラミプリラート: 同様の治療効果を持つ関連化合物

独自性

MK-422 D5 ナトリウム塩は、その重水素標識により、その安定性を高め、より正確な薬物動態研究を可能にするため、他に類を見ないものです。 これは、薬物代謝と分布の正確な測定が不可欠な研究環境で特に貴重な存在です .

特性

IUPAC Name |

disodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5.2Na/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/t12-,14-,15-;;/m0../s1/i2D,3D,4D,6D,7D;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOMWWZYNPLIET-CGGLEDJRSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)[O-])NC(CCC2=CC=CC=C2)C(=O)[O-].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)[O-])N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)[O-])[2H])[2H].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2Na2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356922-29-6 |

Source

|

| Record name | disodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)

![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate](/img/structure/B1139107.png)

![(4R)-4-[(3R,5R,8S,9S,10S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10-methyl-1,2,3,4,5,6,7,8,9,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1139110.png)